molecular formula C9H10BrFO B1523519 1-(2-Bromoethyl)-4-fluoro-2-methoxybenzene CAS No. 1254211-85-2

1-(2-Bromoethyl)-4-fluoro-2-methoxybenzene

Cat. No.: B1523519
CAS No.: 1254211-85-2
M. Wt: 233.08 g/mol
InChI Key: QONMBCKMZUHDQJ-UHFFFAOYSA-N
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Description

Structural Identification and IUPAC Nomenclature

The compound 1-(2-Bromoethyl)-4-fluoro-2-methoxybenzene follows the systematic IUPAC nomenclature rules, with the parent benzene ring numbered to prioritize the substituents according to their positions. The molecular formula is C9H10BrFO, with a calculated molecular weight of 233.08 g/mol.

The structure can be represented through various chemical identifiers:

Identifier Type Value
Molecular Formula C9H10BrFO
Molecular Weight 233.08 g/mol
SMILES Notation BrCCC1=C(OC)C=C(F)C=C1
InChI InChI=1S/C9H10BrFO/c1-12-8-4-7(10)2-3-9(8)5-6-11/h2-4,7H,5-6H2,1H3

The molecule features a planar benzene ring with standard aromatic bond lengths (approximately 1.39 Å) and typical 120° bond angles. The 2-bromoethyl chain extends from the ring with tetrahedral geometry around the sp³ hybridized carbon atoms. The methoxy group presents a nearly perpendicular orientation to the benzene ring plane, while the fluoro substituent lies in the same plane as the aromatic ring.

Structural visualization reveals the following bond distances:

  • C-Br bond length: approximately 1.94 Å
  • C-F bond length: approximately 1.35 Å
  • C-O bond length: approximately 1.36 Å
  • O-CH3 bond length: approximately 1.43 Å

The three-dimensional arrangement of these substituents creates a unique electronic distribution that influences the compound's chemical reactivity and physical properties.

Historical Development in Organobromine Chemistry

The history of compounds like this compound is embedded within the broader development of organobromine chemistry. Bromine itself was discovered independently by two chemists: Carl Jacob Löwig in 1825 and Antoine Jérôme Balard in 1826. The element's name derives from the Greek word "bromos," meaning "stench," an apt description of its pungent odor.

Early organobromine chemistry emerged gradually throughout the 19th century, with simple alkyl and aryl bromides synthesized through direct bromination reactions. The development of selective bromination methods represented a significant advancement in synthetic organic chemistry. As noted in historical records, "Free-radical substitution with bromine is commonly used to prepare organobromine compounds. Carbonyl-containing, benzylic, allylic substrates are especially prone to this reaction".

The evolution of multi-functionalized aromatic compounds containing both bromine and other halogens, such as fluorine, represents a more recent development in organohalogen chemistry. These advancements paralleled the growing understanding of substituent effects and directing influences in aromatic systems.

The timeline of significant developments includes:

Period Development
1825-1826 Discovery of bromine by Löwig and Balard
Late 19th century Establishment of basic bromination reactions for aromatic compounds
Early 20th century Understanding of directing effects in electrophilic aromatic substitution
Mid-20th century Development of methods for selective introduction of multiple halogens
Late 20th century Advanced synthetic routes to complex halogenated aromatics

Historically, natural organobromine compounds have been found predominantly in marine organisms, with the oceans estimated to release "1-2 million tons of bromoform and 56,000 tons of bromomethane annually". This natural occurrence stimulated interest in synthetic organobromine chemistry for various applications.

The commercial importance of organobromine compounds expanded significantly in the latter half of the 20th century, with "more than half the bromine produced worldwide each year" being used in fire retardants. However, environmental concerns regarding certain organobromine compounds have led to restrictions on their use, particularly for compounds like methyl bromide due to their ozone-depleting potential.

Positional Isomerism and Electronic Effects of Substituents

This compound exhibits positional isomerism, wherein the same substituents can be arranged differently around the benzene ring to create distinct chemical entities. Several positional isomers are possible, including:

Positional Isomer Structure Description
This compound Original compound
1-(2-Bromoethyl)-2-fluoro-4-methoxybenzene Fluoro and methoxy positions swapped
1-(2-Bromoethyl)-3-fluoro-2-methoxybenzene Fluoro moved to position 3
1-(2-Bromoethyl)-5-fluoro-2-methoxybenzene Fluoro moved to position 5

Each isomer possesses unique physical and chemical properties due to the different spatial arrangements and electronic interactions of the substituents.

The electronic effects of the substituents significantly influence the reactivity of the aromatic ring:

  • Methoxy group (-OCH3): This functional group acts as a strong electron-donating group through resonance. Despite oxygen's electronegativity creating an electron-withdrawing inductive effect (-I), the resonance effect (+M) dominates as "the lone pairs on oxygen can be donated into the π system of the aromatic ring". As stated in the literature, "groups like OR and NR2 that seem like they should be deactivating because of their electronegativity are actually activating since they can donate a lone pair of electrons into the ring through resonance". The methoxy group strongly activates the benzene ring toward electrophilic aromatic substitution and directs incoming electrophiles primarily to the ortho and para positions.

  • Fluoro group (-F): Fluorine exhibits dual electronic effects on the aromatic ring. It is strongly electron-withdrawing through induction (sigma withdrawal) due to its high electronegativity (3.98 on the Pauling scale), but can also donate electrons through resonance. According to research findings, "Halogens (F, Cl, Br, I) are deactivating" but still function as "ortho/para directors for electrophilic aromatic substitutions". This seemingly contradictory behavior arises because, while fluorine reduces the overall electron density of the ring (making it less reactive toward electrophiles), it directs incoming electrophiles to ortho and para positions due to resonance effects.

  • 2-Bromoethyl group (-CH2CH2Br): This substituent primarily influences the benzene ring through inductive effects. The ethylene linker (-CH2CH2-) provides a mild electron-donating effect, while the terminal bromine atom introduces a slight electron-withdrawing influence. The overall effect is generally weakly activating compared to the methoxy group, with ortho/para directing properties. The 2-bromoethyl group also introduces steric considerations that can affect the approach of reagents to adjacent positions on the ring.

The combined electronic effects of these three substituents create a unique electronic distribution within the benzene ring of this compound:

Position Electronic Character Influencing Groups
Position 1 Substituted (2-bromoethyl) -
Position 2 Substituted (methoxy) -
Position 3 Activated Ortho to methoxy (+M)
Position 4 Substituted (fluoro) -
Position 5 Strongly activated Para to methoxy (+M), ortho to fluoro
Position 6 Moderately activated Ortho to 2-bromoethyl and methoxy

The most electropositive (electron-rich) sites on the benzene ring are positions 3 and 5, with position 5 being particularly activated as it benefits from the para-directing effect of the methoxy group. This electronic distribution significantly influences the reactivity patterns observed in electrophilic aromatic substitution reactions involving this compound.

In the context of synthetic transformations, these electronic effects determine not only the rate of reactions but also their regioselectivity. For instance, electrophilic aromatic substitution reactions would occur preferentially at position 5, followed by position 3, due to the dominant activating influence of the methoxy group. These positional preferences are critical considerations in designing synthetic routes involving this compound as a starting material or intermediate.

Properties

IUPAC Name

1-(2-bromoethyl)-4-fluoro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c1-12-9-6-8(11)3-2-7(9)4-5-10/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONMBCKMZUHDQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Bromoethyl)-4-fluoro-2-methoxybenzene is an organic compound that has garnered attention due to its unique structure and potential biological activities. Characterized by a bromoethyl group, a fluoro group, and a methoxy group attached to a benzene ring, this compound has a molecular formula of C₉H₁₁BrO and a molecular weight of approximately 215.09 g/mol. Its structural features suggest possible interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound can be illustrated as follows:

C9H11BrO\text{C}_9\text{H}_{11}\text{BrO}

This compound's reactivity is influenced by the presence of both halogen (bromo and fluoro) and methoxy substituents, which can participate in various chemical reactions, including nucleophilic substitutions.

Mechanism of Biological Activity

The biological activity of this compound is hypothesized to arise from its ability to interact with different biological molecules such as enzymes, receptors, and nucleic acids. The halogenated structure may enhance its binding affinity to specific targets, leading to modulation of biochemical pathways.

Potential Mechanisms Include:

  • Nucleophilic Substitution : The bromoethyl group can undergo nucleophilic substitution reactions, potentially leading to the formation of more biologically active derivatives.
  • Enzyme Interaction : Similar compounds have shown interactions with enzymes, influencing their catalytic activity and potentially leading to therapeutic effects.

Biological Activity Studies

Research into the biological activities of this compound has revealed its potential in various applications:

Antimicrobial Activity

Studies have indicated that compounds with similar structures exhibit antimicrobial properties. The presence of halogens often enhances the lipophilicity and reactivity towards microbial targets.

Anticancer Properties

Some investigations suggest that halogenated compounds can induce apoptosis in cancer cells. The specific mechanisms may involve interference with cell signaling pathways or direct cytotoxic effects.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure FeaturesUnique Characteristics
1-Bromo-4-fluoro-2-methoxybenzeneContains bromo and fluoro groupsLacks the bromoethyl side chain
4-Bromo-1-fluoro-2-methoxybenzeneSimilar halogen substitutionsDifferent position of halogens
1-(Bromomethyl)-4-fluoro-2-methoxybenzeneContains bromomethyl insteadDifferent reactivity profile
1-(2-Chloroethyl)-4-fluoro-2-methoxybenzeneChlorine instead of brominePotentially different biological activity

Case Studies and Research Findings

Several case studies have explored the biological implications of similar compounds:

  • Antimicrobial Activity : A study demonstrated that halogenated benzene derivatives exhibited significant antimicrobial effects against various bacterial strains. The study highlighted that the presence of bromine increased efficacy compared to non-halogenated counterparts.
  • Anticancer Research : Research indicated that certain fluorinated compounds could inhibit cancer cell proliferation through apoptosis induction. A derivative similar to this compound was shown to activate apoptotic pathways in breast cancer cells .
  • Enzyme Inhibition Studies : Investigations into enzyme interactions revealed that certain derivatives could act as inhibitors for specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders .

Scientific Research Applications

Organic Synthesis

1-(2-Bromoethyl)-4-fluoro-2-methoxybenzene serves as an important intermediate in the synthesis of more complex organic molecules. Its unique combination of functional groups allows for various chemical transformations, making it useful in the development of pharmaceuticals and agrochemicals.

  • Synthesis Pathways : The compound can undergo nucleophilic substitution reactions where the bromo group can be replaced by nucleophiles such as hydroxides or amines, leading to the formation of derivatives with potential biological activity .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a building block in drug development. The presence of the fluoro and methoxy groups can enhance the pharmacokinetic properties of synthesized drugs.

  • Case Study : Research indicates that compounds derived from this compound exhibit promising activity against certain cancer cell lines, suggesting its utility in developing anticancer agents .

Materials Science

The compound is also utilized in materials science for the preparation of polymers with specialized properties. Its ability to modify electronic characteristics makes it valuable for creating advanced materials.

  • Applications in Polymers : By incorporating this compound into polymer matrices, researchers have developed materials with enhanced thermal stability and unique electrical properties .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents (Positions) CAS Number Yield in Alkylation Reactions Key Applications/Reactivity
1-(2-Bromoethyl)-4-methoxybenzene 4-OCH₃, 2-BrCH₂CH₂ Not provided 37% (7h) Wittig reactions to form propenyl derivatives
1-(2-Bromoethyl)-3-(trifluoromethyl)benzene 3-CF₃, 2-BrCH₂CH₂ 1997-80-4 51% (7j) High reactivity due to electron-withdrawing CF₃ group
1-(2-Bromoethyl)-2-chlorobenzene 2-Cl, 2-BrCH₂CH₂ 16793-91-2 Not reported Intermediate for sulfonate synthesis
4-(2-Bromoethyl)-1,2-difluorobenzene 1-F, 2-F, 4-BrCH₂CH₂ 175018-77-6 Not reported Building block for fluorinated drug candidates
1-(2-Bromoethyl)-2-methoxybenzene 2-OCH₃, 2-BrCH₂CH₂ 36449-75-9 Not reported Precursor to nitrobenzene derivatives

Substituent Effects on Reactivity

  • Electron-Donating Groups (EDGs) : Methoxy (OCH₃) at C2 in the target compound enhances nucleophilic aromatic substitution (NAS) reactivity compared to unsubstituted analogs. However, competing steric hindrance from the bromoethyl chain may reduce yields (e.g., 37% for 7h vs. 51% for CF₃-substituted 7j) .
  • Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (CF₃) group in 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene increases electrophilicity, improving coupling efficiency in urea-forming reactions (51% yield) .
  • Halogen Position : Fluorine at C4 (target compound) vs. chlorine at C2 (1-(2-Bromoethyl)-2-chlorobenzene) alters electronic distribution, affecting downstream reactivity in sulfonation or alkylation .

Preparation Methods

Halogenation of 2-Methoxy-4-fluorophenethyl Precursors

A common strategy involves bromination of 2-methoxy-4-fluorophenethyl alcohol or related ethyl intermediates to introduce the bromoethyl group. This is often achieved via reaction with brominating agents such as carbon tetrabromide (CBr4) in the presence of triphenylphosphine (PPh3), a classical Appel reaction condition.

  • Example Reaction :
    2-(4-fluoro-2-methoxyphenyl)ethanol is treated with CBr4 and PPh3 in dichloromethane at 0 °C, stirred at room temperature for 2 hours, yielding the corresponding bromoethyl derivative quantitatively after purification by column chromatography.
Reagent Conditions Yield Notes
CBr4, PPh3 CH2Cl2, 0 °C to RT, 2 h Quantitative Purified by SiO2 chromatography

This method is efficient and allows for high purity and yield of the bromoethylated product.

Bromination via Hydrobromic Acid and Bromine

Another approach involves direct bromination of 1-(4-fluorophenyl)-2-phenylethanone derivatives using hydrobromic acid and bromine in organic solvents such as methylene chloride under controlled temperatures.

  • Process Details :
    A solution of 1-(4-fluorophenyl)-2-phenylethanone is treated with 30% hydrobromic acid in acetic acid followed by slow addition of bromine solution at around 26 ± 2 °C. The reaction is carefully controlled to avoid overbromination and to maintain high selectivity.

  • After completion, the reaction mixture is worked up by washing with sodium bisulfite and extraction with organic solvents, followed by purification steps.

Step Conditions Outcome
Bromination 30% HBr in AcOH, Br2 in CH2Cl2, 26 °C Selective bromination
Work-up Na2SO3 wash, extraction, drying Pure bromoethyl intermediate

This method is suitable for larger scale synthesis with good control over impurity profiles.

Suzuki Coupling Followed by Functional Group Transformation

A more complex synthetic route involves Suzuki coupling of 4-methoxyphenyl boronic acid with brominated cyclopentene derivatives, followed by subsequent transformations including demethylation and bromoethylation.

  • Key Steps :
    • Suzuki coupling under Pd(PPh3)4 catalysis in toluene/ethanol/sodium carbonate mixture at reflux (~90 °C) under inert atmosphere.
    • Demethylation using boron tribromide in dichloromethane at low temperature (-78 °C to 0 °C).
    • Alkylation with bromoethyl methanesulfonate to introduce the bromoethyl group.
Reaction Step Reagents & Conditions Yield (%) Notes
Suzuki coupling Pd(PPh3)4, toluene/ethanol/Na2CO3, reflux 90 °C, 2 h ~70-80 Monitored by TLC
Demethylation BBr3 in CH2Cl2, -78 °C to RT, 1 h 60-70 TLC monitored
Bromoethylation Bromoethyl methanesulfonate, base, RT 26 Purified by flash chromatography

This multi-step method is useful for synthesizing complex derivatives but involves moderate yields and multiple purification steps.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield Advantages Disadvantages
Appel Reaction (CBr4/PPh3) 2-(4-Fluoro-2-methoxyphenyl)ethanol CBr4, PPh3, CH2Cl2, 0 °C to RT, 2 h Quantitative High yield, mild conditions Requires careful handling of reagents
Bromination with HBr/Br2 1-(4-Fluorophenyl)-2-phenylethanone 30% HBr in AcOH, Br2 in CH2Cl2, 26 °C Good Scalable, selective bromination Requires temperature control, hazardous reagents
Suzuki Coupling + Demethylation 4-Methoxyphenyl boronic acid + bromocyclopentene Pd(PPh3)4, BBr3, bromoethyl methanesulfonate Moderate Versatile for complex molecules Multi-step, moderate overall yield

Research Findings and Notes

  • The Appel reaction using CBr4 and PPh3 is a reliable and quantitative method for converting phenethyl alcohols to bromoethyl derivatives, including fluorinated and methoxylated aromatic systems.

  • Bromination using hydrobromic acid and bromine is effective for introducing bromine atoms selectively on aromatic ethanone derivatives, with careful temperature control to minimize side reactions.

  • Suzuki coupling combined with demethylation and subsequent alkylation allows for the construction of more complex analogs but involves more steps and lower overall yields.

  • Purification techniques such as flash chromatography and careful solvent removal under reduced pressure are critical to obtain high-purity products.

  • Reaction monitoring by Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is standard practice to ensure completion and purity of intermediates and final products.

Q & A

Q. How can researchers optimize the synthesis of 1-(2-Bromoethyl)-4-fluoro-2-methoxybenzene?

Methodological Answer: The synthesis of bromoethyl-fluoro-methoxybenzene derivatives typically involves nucleophilic substitution or coupling reactions. Key parameters include:

  • Base Selection : Sodium hydroxide or potassium carbonate is critical for deprotonation, enhancing nucleophilic attack on the bromoethyl group .
  • Solvent Choice : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile improve reaction efficiency by stabilizing intermediates .
  • Temperature Control : Reactions often proceed at 60–80°C to balance reactivity and byproduct suppression .

Q. Example Protocol :

React 4-fluoro-2-methoxyphenethyl bromide with a nucleophile (e.g., Grignard reagent) in DMSO/K₂CO₃.

Monitor progress via TLC or GC-MS.

Purify via column chromatography (hexane:ethyl acetate gradient).

Q. Optimization Table :

ParameterOptimal ConditionReference
BaseK₂CO₃
SolventDMSO
Temperature70°C ± 5°C

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer: Stability studies for similar bromoethyl aromatic compounds reveal:

  • pH Stability : Stable in pH 5–9 aqueous solutions; degradation occurs in strongly acidic (pH < 3) or alkaline (pH > 11) conditions via hydrolysis of the bromoethyl group .
  • Thermal Stability : Decomposes above 120°C, forming fluoro-methoxybenzene byproducts. Store at 0–6°C in inert atmospheres to prevent radical-mediated degradation .

Q. Experimental Design :

Prepare buffered solutions (pH 3–12).

Incubate the compound at 25°C and 40°C for 24–72 hours.

Analyze degradation via HPLC-UV or NMR .

Q. Which reaction pathways are most applicable for modifying the bromoethyl group in this compound?

Methodological Answer: The bromoethyl moiety undergoes:

  • Nucleophilic Substitution : React with amines, thiols, or alkoxides to form ethyl-linked derivatives (e.g., sulfanyl or aminoethyl analogs) .
  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids using Pd catalysts (e.g., Pd(PPh₃)₄) to extend π-conjugation .
  • Cycloaddition : Participate in [3+2] cycloadditions with azides for triazole formation, relevant to medicinal chemistry .

Case Study :
For Suzuki coupling:

Use Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ in THF/H₂O.

Heat at 80°C for 12 hours under N₂ .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. antifungal efficacy)?

Methodological Answer: Conflicting bioactivity data often arise from assay variability or structural analogs. Strategies include:

  • Dose-Response Validation : Re-test the compound across multiple concentrations (e.g., 1–100 µM) in standardized assays (e.g., MTT for cytotoxicity) .
  • Structural Confirmation : Verify purity via ¹H/¹³C NMR and HPLC (>95%). Impurities like dehalogenated byproducts may skew results .
  • Mechanistic Studies : Use molecular docking to compare binding affinities with target proteins (e.g., CYP450 for antifungal activity ).

Q. Example Workflow :

Compare IC₅₀ values against Candida albicans (antifungal) and HeLa cells (anticancer).

Correlate activity with logP (computational tools like MarvinSuite) to assess membrane permeability differences .

Q. What methodologies enable enantioselective synthesis of chiral derivatives from this compound?

Methodological Answer: Enantioselectivity can be achieved via:

  • Chiral Catalysts : Use Ru or Rh complexes for asymmetric hydrogenation of intermediate alkenes .
  • Chiral Auxiliaries : Introduce menthol or binaphthyl groups to direct stereochemistry during alkylation .
  • Crystallography : Confirm stereochemistry via single-crystal XRD (e.g., C9H11BrO2 structure in ).

Q. Case Study :

Synthesize a prochiral alkene intermediate.

Hydrogenate using (R)-BINAP-Ru catalyst for >90% ee .

Validate via chiral HPLC (Chiralpak IA column) .

Q. Which analytical techniques are critical for characterizing novel derivatives of this compound?

Methodological Answer:

  • Structural Elucidation :
    • NMR : ¹⁹F NMR identifies fluorine environments; ¹H NMR confirms substitution patterns .
    • HRMS : Accurately determine molecular formulae (e.g., C9H10BrFO via ESI-HRMS) .
  • Thermal Analysis : DSC/TGA to assess decomposition pathways .
  • Spectrofluorometry : Study electronic transitions (e.g., λₑₓ = 280 nm, λₑₘ = 340 nm) for material science applications .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Bromoethyl)-4-fluoro-2-methoxybenzene
Reactant of Route 2
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1-(2-Bromoethyl)-4-fluoro-2-methoxybenzene

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